Cas no 79005-59-7 (5-Allyl-2-(methylthio)pyrimidin-4(3H)-one)

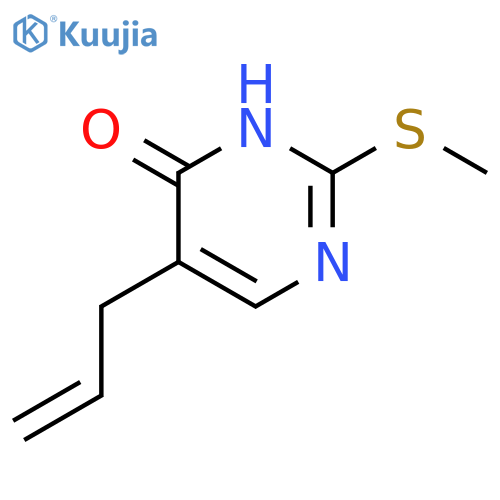

79005-59-7 structure

商品名:5-Allyl-2-(methylthio)pyrimidin-4(3H)-one

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

-

- 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one

- 2-methylsulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one

- 2-(methylsulfanyl)-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

- 2-Methylthio-4-hydroxy-5-allyl-pyrimidin

- 5-allyl-2-methylsulfanyl-3H-pyrimidin-4-one

- AC1L6OYM

- NSC165412

- 79005-59-7

- NSC-165412

- DTXSID50304323

- SB56365

-

- インチ: InChI=1S/C8H10N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h3,5H,1,4H2,2H3,(H,9,10,11)

- InChIKey: JBGBJNUXJCKNBD-UHFFFAOYSA-N

- ほほえんだ: C=CCC1=CN=C(N=C1O)SC

計算された属性

- せいみつぶんしりょう: 182.0515

- どういたいしつりょう: 182.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- PSA: 41.46

- LogP: 1.22030

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165492-1g |

5-allyl-2-(methylthio)pyrimidin-4(3H)-one |

79005-59-7 | 95% | 1g |

$675 | 2024-07-23 | |

| Chemenu | CM165492-1g |

5-allyl-2-(methylthio)pyrimidin-4(3H)-one |

79005-59-7 | 95% | 1g |

$720 | 2021-08-05 | |

| Alichem | A089000726-1g |

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one |

79005-59-7 | 95% | 1g |

$626.20 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742744-1g |

5-Allyl-2-(methylthio)pyrimidin-4(3h)-one |

79005-59-7 | 98% | 1g |

¥5157.00 | 2024-07-28 |

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

79005-59-7 (5-Allyl-2-(methylthio)pyrimidin-4(3H)-one) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量